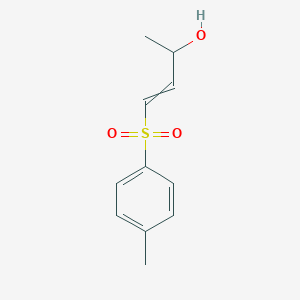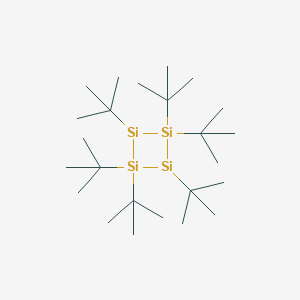![molecular formula C24H54OSiSn B14309058 Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- CAS No. 114551-33-6](/img/structure/B14309058.png)
Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-: is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety, which includes a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- typically involves the reaction of a silane precursor with a tributylstannyl hexyl ether. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using specialized equipment to handle the sensitive nature of the reagents. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The tributylstannyl group can participate in reduction reactions, often serving as a reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides, amines, or thiols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- is used as a precursor for the synthesis of complex organosilicon compounds. It serves as a building block in the preparation of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology and Medicine: The compound’s unique reactivity makes it useful in the development of novel drug delivery systems and biocompatible materials. Its ability to form stable bonds with biological molecules allows for the creation of targeted therapies and diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of advanced coatings, adhesives, and sealants. Its properties enhance the performance and durability of these materials, making them suitable for high-performance applications.
Wirkmechanismus
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- exerts its effects involves the interaction of its silane and tributylstannyl groups with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen-containing compounds, while the tributylstannyl group can participate in radical reactions and serve as a reducing agent. These interactions enable the compound to modify surfaces, catalyze reactions, and stabilize reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl compounds: These compounds share the silane group but differ in the organic moiety attached to the silicon atom.
Tributylstannyl compounds: These compounds contain the tributylstannyl group but lack the silane functionality.
Uniqueness: Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]- is unique due to the combination of both silane and tributylstannyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to compounds containing only one of these groups.
Eigenschaften
CAS-Nummer |
114551-33-6 |
|---|---|
Molekularformel |
C24H54OSiSn |
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(1-tributylstannylhexoxy)silane |
InChI |
InChI=1S/C12H27OSi.3C4H9.Sn/c1-7-8-9-10-11-13-14(5,6)12(2,3)4;3*1-3-4-2;/h11H,7-10H2,1-6H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
TXVXRNDBWHPEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(O[Si](C)(C)C(C)(C)C)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)



![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)





